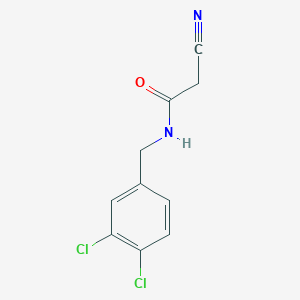
N-(3,4-dichlorobenzyl)-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
N-(3,4-dichlorobenzyl)-2-cyanoacetamide has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Research indicates that derivatives of cyanoacetamide compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain cyanoacetamide derivatives showed promising activity against human cancer cell lines, suggesting that modifications to the cyanoacetamide structure could enhance their anticancer properties .
Key Findings:
- Cytotoxic Activity : The compound has been evaluated for its ability to inhibit the growth of cancer cells through mechanisms that may involve the induction of apoptosis or cell cycle arrest.
- Targeted Drug Design : The structural characteristics of this compound allow for modifications that can improve selectivity and efficacy against specific cancer types.
The biological activity of this compound extends beyond anticancer properties. Studies have shown that similar compounds can act as inhibitors of various enzymes and cellular processes:
- Telomerase Inhibition : Some derivatives have been evaluated for their ability to inhibit telomerase, an enzyme often upregulated in cancer cells. This inhibition can lead to reduced cellular proliferation in malignant tissues .
- Antibacterial Properties : Research into related cyanoacetamide derivatives has revealed their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes, often involving the use of microwave-assisted methods or traditional organic synthesis techniques. These methods allow for efficient production with high yields:
- Microwave-Assisted Synthesis : This technique has been noted for its ability to reduce reaction times and improve yields compared to conventional heating methods. It is particularly useful in synthesizing complex cyanoacetamide derivatives quickly .
- Reactivity as a Synthone : Cyanoacetamides are known to be highly reactive and are often used as intermediates in the synthesis of more complex heterocyclic compounds. Their reactivity can facilitate the formation of novel compounds with diverse biological activities .
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
- Cytotoxicity Study : A recent study evaluated a range of cyanoacetamide derivatives against 60 cancer cell lines using the National Cancer Institute's protocols. It was found that certain modifications significantly enhanced cytotoxic effects, indicating a potential pathway for drug development .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of unsaturated cyanoacetamides against various bacterial strains. The results showed effective inhibition comparable to standard antibiotics, suggesting potential use in treating bacterial infections .
Propriétés
Formule moléculaire |
C10H8Cl2N2O |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
2-cyano-N-[(3,4-dichlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) |
Clé InChI |
QMHCXFJDPZWLNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC(=O)CC#N)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













